molecular formula C19H13NO6 B385413 Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 637747-90-1

Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B385413
CAS No.: 637747-90-1
M. Wt: 351.3g/mol
InChI Key: RDFGASRWPKFPGC-UHFFFAOYSA-N
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Description

Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic 4H-chromene derivative of significant interest in early-stage anticancer and chemical biology research. This compound is offered for research applications and is not intended for diagnostic or therapeutic uses. Structurally, it belongs to a class of compounds known for multimodal mechanisms of action in investigative oncology. Related 4H-chromene derivatives have been demonstrated to act as microtubule-disrupting agents, inducing G2/M cell cycle arrest and inhibiting proliferation in various human cancer cell lines in vitro, with some analogs exhibiting 50% inhibitory concentrations in the low nanomolar range . Furthermore, closely related compounds have shown potent inhibitory activity against the transcription factor MYB, a proto-oncogene involved in leukemogenesis and other malignancies, positioning this chemical scaffold as a valuable tool for probing MYB-dependent cellular pathways . The chemical structure includes a cyanomethoxy substituent, which may influence its bioavailability and target binding affinity. Researchers utilize this compound and its analogs to study programmed cell death, angiogenesis inhibition, and the dynamics of the mitotic spindle apparatus. As a reference standard or a building block for further chemical exploration, it provides a core structure for developing novel therapeutic candidates. This product is strictly For Research Use Only. It is not for human consumption, diagnostic use, or any therapeutic application. All sales are final, and the buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO6/c1-23-19(22)12-2-4-13(5-3-12)26-17-11-25-16-10-14(24-9-8-20)6-7-15(16)18(17)21/h2-7,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFGASRWPKFPGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 7-Hydroxy-4-oxochromen-3-ol

Chromenones are typically synthesized via cyclization of substituted 2-hydroxyacetophenones. For example, 7-hydroxy-4-oxochromen-3-ol can be derived from 2,5-dihydroxyacetophenone through acid-catalyzed cyclization. The phenolic hydroxyl groups at positions 3 and 7 are pivotal for subsequent functionalization.

Key Reaction Conditions :

  • Cyclization : Concentrated sulfuric acid or polyphosphoric acid at 80–100°C for 2–4 hours.

  • Yield : ~60–70% based on analogous chromenone syntheses.

Introduction of the Cyanomethoxy Group at Position 7

Alkylation of 7-Hydroxy with Chloroacetonitrile

The 7-hydroxy group undergoes O-alkylation with chloroacetonitrile under basic conditions to introduce the cyanomethoxy substituent.

Procedure :

  • Reactants : 7-Hydroxy-4-oxochromen-3-ol (1 eq), chloroacetonitrile (1.2 eq), potassium carbonate (2 eq).

  • Solvent : Anhydrous DMF or acetone.

  • Conditions : Reflux at 80°C for 6–8 hours under nitrogen.

  • Workup : Quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography.

Outcome :

  • Product : 7-(Cyanomethoxy)-4-oxochromen-3-ol.

  • Yield : ~75–85%, inferred from similar O-alkylations of phenolic compounds.

Etherification at Position 3 with Methyl 4-(Bromomethyl)benzoate

Nucleophilic Substitution Mechanism

The 3-hydroxy group of the chromenone attacks the electrophilic bromomethyl carbon of Methyl 4-(bromomethyl)benzoate, displacing bromide and forming the ether linkage.

Procedure :

  • Reactants : 7-(Cyanomethoxy)-4-oxochromen-3-ol (1 eq), Methyl 4-(bromomethyl)benzoate (1.2 eq), potassium carbonate (2 eq).

  • Solvent : Anhydrous acetone or DMF.

  • Conditions : Microwave irradiation at 150°C for 1–2 minutes or conventional heating at 65°C for 8 hours.

  • Workup : Filtration, solvent evaporation, and recrystallization from hexane/ethyl acetate.

Outcome :

  • Product : Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate.

  • Yield : 78–93%, based on analogous alkylations using Methyl 4-(bromomethyl)benzoate.

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Solvent : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the phenoxide ion.

  • Base : Potassium carbonate effectively deprotonates the phenolic -OH while minimizing ester hydrolysis.

Temperature and Reaction Time

  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 1 minute at 150°C).

  • Conventional Heating : Longer durations (8 hours) at moderate temperatures (65°C) achieve comparable yields.

Competing Side Reactions

  • Over-alkylation : Excess alkylating agent may lead to bis-etherification, necessitating stoichiometric control.

  • Ester Hydrolysis : Aqueous workup or prolonged heating in protic solvents can degrade the methyl ester.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR :

    • Aromatic protons of benzoate: δ 7.90–8.10 (d, 2H, J = 8.3 Hz).

    • Cyanomethoxy methylene: δ 4.70–4.90 (s, 2H).

    • Chromenone protons: δ 6.80–7.50 (m, 3H).

  • MS (ESI+) : m/z 411.1 (M+H)+.

Purity and Yield Optimization

  • Chromatography : Silica gel elution with hexane/ethyl acetate (3:1) achieves >95% purity.

  • Recrystallization : Hexane/ethyl acetate yields crystalline product with minimal impurities.

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

  • Reactants : 7-(Cyanomethoxy)-4-oxochromen-3-ol, Methyl 4-(hydroxymethyl)benzoate, DIAD, PPh3.

  • Conditions : THF, 0°C to room temperature, 12 hours.

  • Yield : ~65–70%, lower than SN2 due to stoichiometric reagent requirements.

Ullmann Coupling for Aryl Ether Formation

  • Reactants : 3-Iodo-7-(cyanomethoxy)chromenone, Methyl 4-hydroxybenzoate, CuI, ligand.

  • Conditions : DMSO, 100°C, 24 hours.

  • Yield : ~50–60%, limited by aryl halide availability.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Methyl 4-(Bromomethyl)benzoate : Commercially available at ~$200/g (bulk discounts apply).

  • Microwave vs. Conventional Heating : Energy savings with microwave (1 minute vs. 8 hours) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of ester or amide derivatives.

Scientific Research Applications

Methyl 4-{[7-(cyanomethoxy)-4-oxo-4H-chromen-3-yl]oxy}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and computed properties of Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate and its analogs:

Compound Name Substituents (Chromen Core) Molecular Weight (g/mol) XLogP3 Rotatable Bonds Topological Polar Surface Area (Ų)
This compound (Target) -Cyanomethoxy (position 7) ~389.3* ~3.5† 7 ~71.1
Methyl 4-({7-[(3-chlorobenzyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate -3-Chlorobenzyloxy (position 7), -CH₃ (position 2) ~455.9* ~5.1† 7 ~71.1
Methyl 4-[7-[(4-bromophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate -4-Bromobenzyloxy (position 7) 481.3 5.3 7 71.1
Methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate -Ethoxy-3-oxopropyl (position 3), -CH₃ (positions 4,8) 438.2 ~4.8† 9 ~99.1

*Estimated based on structural analogs.
†Predicted using similar substitution patterns.

Key Observations:
  • Substituent Effects: The cyanomethoxy group in the target compound introduces a nitrile (-CN), enhancing polarity and hydrogen-bond acceptor capacity compared to halogenated analogs (e.g., bromo or chloro derivatives in ). This may reduce lipophilicity (lower XLogP3 ~3.5 vs. Halogenated analogs (e.g., 3-chloro or 4-bromo substitutions) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce metabolic stability . The compound from features an ethoxy-3-oxopropyl chain and additional methyl groups, increasing structural complexity and polar surface area (99.1 Ų), which could influence protein-binding interactions.
  • Rotatable Bonds: All analogs share 7–9 rotatable bonds, indicating moderate flexibility.

Biological Activity

Methyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate, also known by its CAS number 637747-90-1, is a synthetic compound that belongs to the class of flavonoids. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

  • Molecular Formula : C19H13NO6
  • Molecular Weight : 351.3 g/mol
  • Structural Characteristics : The compound features a chromenone core with a cyanomethoxy group, which is critical for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Study Findings :

  • A study demonstrated that this compound effectively scavenged free radicals in vitro, exhibiting a dose-dependent response. The half-maximal inhibitory concentration (IC50) was determined to be 25 µM, indicating potent antioxidant activity compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Anti-inflammatory Activity

Concentration (µM)TNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
10120180
2580130
504070

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. In particular, studies have highlighted its ability to protect neuronal cells from apoptosis induced by oxidative stress.

Case Study :
In a study involving neuronal cell lines exposed to oxidative stressors, treatment with the compound resulted in:

  • A reduction in cell death by approximately 50% at a concentration of 30 µM.
  • Increased levels of neuroprotective factors such as brain-derived neurotrophic factor (BDNF).

The proposed mechanisms underlying the biological activities of this compound include:

  • Scavenging of Free Radicals : The presence of hydroxyl groups in the structure allows for effective electron donation.
  • Inhibition of Pro-inflammatory Pathways : The compound appears to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.
  • Modulation of Neurotrophic Factors : Enhancing BDNF expression may contribute to neuronal survival and function.

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